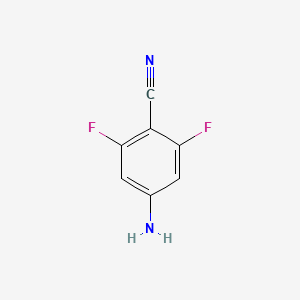

4-Amino-2,6-difluorobenzonitrile

説明

Significance of Fluorinated Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In the context of benzonitrile derivatives, this strategic fluorination leads to compounds with unique characteristics that are highly sought after in various fields, particularly medicinal chemistry and materials science.

Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov These attributes are critical in drug design, where improving a compound's pharmacokinetic profile is a primary objective. For instance, fluorinated benzonitriles are key building blocks in the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceutical agents. ossila.com The nitrile group itself is a versatile functional group that can participate in a wide range of chemical transformations, further expanding the synthetic utility of these fluorinated scaffolds.

In materials science, the incorporation of fluorine can enhance thermal stability, and influence the electronic properties of polymers and other materials. sigmaaldrich.com Benzonitrile-containing polymers, for example, are known for their high performance, and the addition of fluorine can further improve their properties for applications in electronics and aerospace.

Overview of Research Trajectories for 4-Amino-2,6-difluorobenzonitrile and Analogues

Research involving this compound and its analogues is multifaceted, primarily focusing on its application as a versatile intermediate in the synthesis of more complex molecules. The strategic placement of the amino and cyano groups, along with the two fluorine atoms on the benzene (B151609) ring, makes it a valuable precursor for creating a diverse array of substituted aromatic compounds.

A significant area of investigation is its use in the synthesis of novel heterocyclic compounds with potential biological activity. The amino group can be readily diazotized and replaced with other functional groups, or it can participate in cyclization reactions to form fused ring systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

The synthesis of this compound itself is an area of active research, with efforts focused on developing efficient and high-yielding methods. One common synthetic route involves the reduction of a corresponding nitro compound, such as 4-nitro-2,6-difluorobenzonitrile. chemicalbook.com

Analogues of this compound, where the position of the fluorine or amino groups is varied, are also of interest to researchers. For example, 2-Amino-4,6-difluorobenzonitrile has been investigated for its reactivity in reactions like the Sandmeyer cyanation. rsc.org The study of these analogues provides valuable insights into how the substitution pattern on the benzene ring influences the reactivity and properties of the molecule.

The following table provides a summary of key information for this compound and a related compound.

| Property | This compound | 2,6-Difluorobenzonitrile (B137791) |

| Molecular Formula | C7H4F2N2 | C7H3F2N |

| Molecular Weight | 154.12 g/mol | 139.10 g/mol |

| CAS Number | 207297-92-5 | 1897-52-5 |

| Physical Form | Solid | Solid |

| Boiling Point | Not available | 197-198 °C |

| Melting Point | Not available | 25-28 °C |

| Key Research Areas | Intermediate for complex molecules, synthesis of heterocyclic compounds. | Synthesis of poly(cyanoaryl ethers) and other polymers. sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

4-amino-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAWRQGGPSIPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598815 | |

| Record name | 4-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207297-92-5 | |

| Record name | 4-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Amino 2,6 Difluorobenzonitrile

Direct Amination Strategies for Aryl Fluorides in the Synthesis of 4-Amino-2,6-difluorobenzonitrile

Direct amination strategies involve the direct replacement of a leaving group, typically a halogen, on the aromatic ring with an amino group. This is a common and efficient method for the synthesis of aryl amines.

Nucleophilic Aromatic Substitution (S_N_Ar) Approaches for Amino Group Introduction

Nucleophilic aromatic substitution (S_N_Ar) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. scranton.edu For this reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

In the context of synthesizing this compound, the fluorine atoms on the benzene (B151609) ring are activated by the electron-withdrawing nitrile group (-CN). This activation facilitates the displacement of one of the fluorine atoms by a nucleophile.

Amination of 2,4,6-Trifluorobenzonitrile (B12505) with Ammonia (B1221849)

A direct and effective method for the synthesis of this compound is the reaction of 2,4,6-trifluorobenzonitrile with ammonia. rsc.org In this reaction, the ammonia acts as the nucleophile, attacking the carbon atom at the 4-position of the benzene ring, leading to the substitution of the fluorine atom at that position. The fluorine atoms at positions 2 and 6, along with the nitrile group, activate the para-position for nucleophilic attack.

The reaction of 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia in ethanol (B145695) at elevated temperatures and pressures has been reported to produce 4-amino-2-trifluoromethylbenzonitrile in high yield and purity. google.com A similar principle applies to the amination of 2,4,6-trifluorobenzonitrile.

Table 1: Properties of 2,4,6-Trifluorobenzonitrile

| Property | Value |

|---|---|

| CAS Number | 96606-37-0 sigmaaldrich.com |

| Molecular Formula | C₇H₂F₃N |

| Molecular Weight | 157.09 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline powder innospk.com |

| Melting Point | 57-61 °C |

| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg innospk.com |

Indirect Synthetic Routes to this compound

Indirect routes to this compound involve the synthesis of the target molecule from precursors that already contain some of the required functional groups. These methods often involve multiple steps and transformations of various substituents on the benzene ring.

Transformation of Precursor Compounds (e.g., 4-Bromo-2,6-difluoroaniline)

One indirect route involves the transformation of a precursor like 4-Bromo-2,6-difluoroaniline. This compound can be synthesized by the bromination of 2,6-difluoroaniline (B139000). chemicalbook.comprepchem.com The bromine atom can then be converted to a nitrile group through various cyanation methods.

The synthesis of 4-Bromo-2,6-difluoroaniline from 2,6-difluoroaniline can be achieved by reacting it with bromine in glacial acetic acid. prepchem.com The subsequent conversion of the bromo group to a cyano group can be accomplished through methods like the Rosenmund-von Braun reaction, which uses copper(I) cyanide, or palladium-catalyzed cyanation reactions. wikipedia.org

A patented method describes the preparation of 4-bromo-2,6-difluorobenzonitrile (B47616) from 3,5-difluorobromobenzene. google.com This intermediate can then potentially be converted to this compound.

Modifications and Derivatizations for Amino- and Cyano-Substituted Fluorobenzenes

The synthesis of this compound can also be approached through the modification and derivatization of other substituted fluorobenzenes. For instance, a compound with a nitro group instead of an amino group, such as 2,6-difluoro-4-nitrobenzonitrile, could be a viable precursor. The nitro group can be reduced to an amino group using various reducing agents, such as palladium on carbon with hydrogen gas. chemicalbook.com

Another approach could involve the cyanation of a suitable aniline (B41778) derivative. The Sandmeyer reaction, which converts an amino group to a nitrile group via a diazonium salt, is a classic method for this transformation. wikipedia.org However, an attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) did not yield the expected 2-amino-4,6-difluorobenzonitrile. rsc.org Instead, it resulted in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide due to the selective nucleophilic substitution of the 2-fluoride group by hydroxide. rsc.org

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound relies on well-established reaction mechanisms in organic chemistry.

The direct amination of 2,4,6-trifluorobenzonitrile follows the S_N_Ar mechanism. This mechanism involves two main steps:

Addition of the nucleophile: The ammonia molecule attacks the carbon atom at the 4-position of the benzene ring, which is electron-deficient due to the electron-withdrawing effects of the fluorine atoms and the nitrile group. This leads to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion, resulting in the formation of this compound.

The indirect routes involving the transformation of precursor compounds utilize a variety of reaction mechanisms. The bromination of 2,6-difluoroaniline is an electrophilic aromatic substitution reaction. The cyanation of an aryl halide, such as 4-bromo-2,6-difluoroaniline, can proceed through different mechanisms depending on the chosen method. Palladium-catalyzed cyanations typically involve a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The Sandmeyer reaction involves the formation of a diazonium salt, which then undergoes a copper-catalyzed nucleophilic substitution with a cyanide source. wikipedia.org

Synthetic Approaches and Reaction Dynamics for this compound

1 Studies on Regioselectivity and Reaction Kinetics in Fluorobenzonitrile Synthesis

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of precursors like 2,4,6-trifluorobenzonitrile, the fluorine atoms and the nitrile (-CN) group serve this purpose, activating the ring for attack by nucleophiles. masterorganicchemistry.com

Regioselectivity:

The substitution pattern on the benzonitrile (B105546) ring is crucial in directing the incoming nucleophile. In the synthesis of this compound from 2,4,6-trifluorobenzonitrile, the substitution of the fluorine atom at the C-4 position is highly favored. This regioselectivity is explained by the stability of the intermediate formed during the reaction, known as a Meisenheimer complex. libretexts.org

The electron-withdrawing nitrile group and the fluorine atoms stabilize the negative charge that develops on the aromatic ring upon nucleophilic attack. libretexts.org When the nucleophile (e.g., ammonia) attacks the C-4 position (para to the nitrile group), the resulting negative charge can be delocalized onto the powerfully electron-withdrawing nitrile group through resonance. masterorganicchemistry.comlibretexts.org This provides substantial stabilization to the transition state and the Meisenheimer intermediate. In contrast, attack at the C-2 or C-6 positions (ortho to the nitrile group) does not allow for this direct resonance stabilization by the nitrile group, making this pathway less favorable. Therefore, the para-substituted product, this compound, is predominantly formed.

Reaction Kinetics:

The kinetics of nucleophilic aromatic substitution are influenced by several factors inherent to the substrate and the reacting nucleophile. The reaction generally follows a two-step mechanism:

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. This initial step is typically the rate-determining step of the reaction. youtube.com

Leaving Group Elimination: The leaving group (in this case, a fluoride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

2 Influence of Reaction Conditions on Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the specific reaction conditions chosen for the synthesis. Key parameters include the choice of starting material, the nature of the aminating agent, solvent, temperature, and reaction time.

One common synthetic route involves the reaction of 2,4,6-trifluorobenzonitrile with an ammonia source. rsc.org For instance, reacting 2,4,6-trifluorobenzonitrile with aqueous ammonia in a solvent like ethanol under elevated temperature and pressure can yield the desired product. Another approach involves the cyanation of a pre-existing aniline derivative, such as 4-bromo-2,6-difluoroaniline, using a copper(I) cyanide catalyst in a high-boiling solvent like dimethylformamide (DMF). iucr.org

The table below summarizes findings from various synthetic methods, illustrating how different conditions can affect the outcome.

| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2,4,6-Trifluorobenzonitrile | Ammonia, Hydrogen, Raney-Ni | Methanol (B129727) | 90 | 8 | 85 | 99 |

| 4-Bromo-2,6-difluoroaniline | Copper(I) Cyanide (CuCN) | Dimethylformamide (DMF) | Reflux | 24 | Not specified | Not specified |

| 4-Fluoro-2-trifluoromethyl benzonitrile | Liquid Ammonia | Ethanol | 120 | 8 | ~91 | 99.2 |

This table is generated based on data from various sources for illustrative purposes. iucr.orggoogle.comgoogle.com

Analysis of Conditions:

Temperature and Pressure: Aminolysis of fluorinated benzonitriles often requires elevated temperatures to overcome the activation energy of the reaction. In a closed system, this also leads to increased pressure, which can enhance the reaction rate, as seen in the synthesis using liquid ammonia in a sealed vessel. google.com

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF are effective in dissolving the reactants and facilitating the cyanation reaction. iucr.org Alcohols like methanol and ethanol are suitable for aminolysis reactions, as they can solvate the ammonia and the aromatic substrate. google.comgoogle.com

Catalyst: In the cyanation route, a catalyst like CuCN is essential for the substitution of bromide with a cyanide group. iucr.org In reductive amination pathways, a hydrogenation catalyst such as Raney-Ni is used. google.com

Purity and Yield: High yields and purity are often achieved under optimized conditions. For example, the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile in the presence of ammonia affords a high yield and excellent purity. google.com Similarly, the high-temperature aminolysis of a related fluorinated compound also reports very high purity and yield. google.com The purity of the final product is crucial for its use in subsequent synthetic steps.

Spectroscopic Characterization and Elucidation of Molecular Architecture

Vibrational Spectroscopy of 4-Amino-2,6-difluorobenzonitrile

The FT-IR spectrum of this compound provides a unique fingerprint based on the absorption of infrared radiation. The primary absorption bands are associated with the stretching and bending vibrations of its specific functional groups.

Key vibrational modes identified in the IR spectrum include:

N-H Stretching: The amino (-NH₂) group typically exhibits two distinct stretching vibrations, an asymmetric and a symmetric stretch, in the region of 3300-3500 cm⁻¹. These bands are characteristic of primary amines.

C≡N Stretching: The nitrile (-C≡N) group gives rise to a sharp, intense absorption band in the range of 2220-2260 cm⁻¹. The intensity and exact position of this band can be influenced by electronic effects from other substituents on the benzene (B151609) ring. researchgate.netnih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of bands in the 1400-1600 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bonds are strong and produce intense absorption bands. For aromatic fluorides, these C-F stretching vibrations are typically found in the 1100-1400 cm⁻¹ region. wikipedia.org

N-H Bending: The scissoring motion of the -NH₂ group results in a bending vibration that is typically observed around 1590-1650 cm⁻¹.

A vapor phase IR spectrum for this compound is available, confirming these characteristic absorptions. nih.gov Theoretical calculations and experimental data for related molecules, such as 2-amino-4-methyl benzonitrile (B105546) and 2,6-difluorobenzonitrile (B137791), support the assignment of these vibrational frequencies. nih.govresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium to Strong, Doublet |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| N-H Bending (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium, Multiple Bands |

| C-F Stretch | 1100 - 1400 | Very Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, the following features are expected:

The symmetric vibrations of the molecule, particularly the breathing modes of the benzene ring, often produce strong Raman signals.

The C≡N stretching vibration, while strong in the IR, is also typically strong and easily identifiable in the Raman spectrum. researchgate.net

The C-F stretching vibrations also give rise to Raman signals. researchgate.net

Vibrations involving the amino group are also observable.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis. nih.govresearchgate.net

Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H, ¹³C, and ¹⁹F NMR are used to map out the hydrogen, carbon, and fluorine frameworks of this compound.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. Due to the molecule's symmetry, the two protons at positions 3 and 5 are chemically equivalent. They would appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The protons of the amino group (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. Based on data for 4-aminobenzonitrile (B131773) (protons at 6.65 and 7.38 ppm) and 2,6-difluorobenzonitrile (protons at 7.09 and 7.64 ppm), the aromatic protons of the target molecule are expected in the range of 6.0-7.0 ppm, shifted upfield by the strong electron-donating amino group. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. Due to symmetry, six distinct signals are expected.

The nitrile carbon (C≡N) typically appears in the range of 115-125 ppm. youtube.com

The carbon attached to the amino group (C4) would be shifted significantly upfield by the amino substituent, likely appearing around 150-155 ppm.

The carbons bonded to fluorine (C2 and C6) would show large C-F coupling and appear at a high chemical shift (deshielded), typically in the 160-165 ppm region, due to the high electronegativity of fluorine.

The carbons at positions 3 and 5 would be shifted upfield.

The carbon attached to the nitrile group (C1) would appear at a lower field. Data for related compounds like 2,6-difluorobenzonitrile and 4-amino-2-(trifluoromethyl)benzonitrile (B20432) aid in these predictions. chemicalbook.comchemicalbook.com

¹⁹F NMR: Since the two fluorine atoms at positions 2 and 6 are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. semanticscholar.org This signal would likely be a triplet due to coupling with the two adjacent protons (H3 and H5). The chemical shift of fluorine in aromatic compounds is sensitive to the electronic nature of other substituents on the ring. scholaris.canih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H3, H5 | 6.0 - 7.0 | Triplet (t) |

| ¹H | -NH₂ | Variable (Broad) | Singlet (s) |

| ¹³C | C1 (-CN) | ~95 | Triplet (t, due to C-F coupling) |

| ¹³C | C2, C6 (-F) | 160 - 165 | Doublet (d, large ¹JCF) |

| ¹³C | C3, C5 (-H) | ~100 | Doublet of doublets (dd, due to C-F coupling) |

| ¹³C | C4 (-NH₂) | 150 - 155 | Triplet (t, due to C-F coupling) |

| ¹³C | -C≡N | 115 - 120 | Singlet (s) |

| ¹⁹F | F2, F6 | -90 to -120 | Triplet (t) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would not be very informative for the aromatic system since there is only one type of aromatic proton. However, it could potentially show a correlation between the amino protons and the aromatic protons if the N-H exchange rate is slow.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would show a clear cross-peak connecting the signal of the H3/H5 protons with the signal of the C3/C5 carbons, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu For this compound, the following key correlations would be expected:

A correlation from the amino protons (-NH₂) to carbons C3, C5, and C4.

Correlations from the aromatic protons (H3/H5) to carbons C1, C2/C6, C4, and the nitrile carbon.

These long-range correlations provide definitive evidence for the connectivity of the molecular skeleton. researchgate.net

Table 3: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Number of Bonds |

|---|---|---|

| H3, H5 | C1 | ³J |

| C2, C6 | ²J | |

| C4 | ²J | |

| C≡N | ⁴J | |

| -NH₂ | C3, C5 | ³J |

| C4 | ²J |

Electronic Absorption and Emission Properties

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the electronic spectrum is dominated by π→π* transitions associated with the substituted benzene ring. The presence of the amino group (-NH₂), a strong electron-donating group (auxochrome), and the nitrile group (-C≡N), an electron-withdrawing group, creates a "push-pull" system that typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile. oup.com This means the compound is expected to absorb light at longer wavelengths.

While specific experimental absorption maxima (λmax) and emission data for this compound are not detailed in the surveyed literature, related aminobenzonitrile derivatives are known to be fluorescent. researchgate.net The electronic properties are influenced by the interplay between the electron-donating amino group and the electron-withdrawing fluoro and nitrile substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

No specific experimental data for the UV-Vis absorption maxima of this compound in various solvents is available in the reviewed scientific literature.

Fluorescence Spectroscopic Studies and Solvent Effects

There is no publicly available experimental data regarding the fluorescence emission spectra or the effects of solvents on the fluorescence of this compound.

Computational Chemistry and Quantum Chemical Investigations

Molecular Reactivity and Selectivity Assessments

Beyond the electronic structure, computational methods can predict how and where a molecule is likely to react.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the Fukui functions for each atom in 4-Amino-2,6-difluorobenzonitrile, one could predict which atoms are most susceptible to attack.

For example, the nitrogen atom of the amino group would be a likely site for electrophilic attack, while the carbon atom of the nitrile group could be a site for nucleophilic attack. The fluorine atoms would also influence the reactivity of the adjacent carbon atoms.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the fluorine atoms. The hydrogen atoms of the amino group would be expected to be in a region of positive potential. This visual tool provides an intuitive understanding of the molecule's reactivity and intermolecular interaction sites.

Computational and Quantum Chemical Insights into this compound

A deep dive into the electronic structure and photophysical properties of this compound reveals a molecule of significant interest in computational chemistry. Advanced theoretical investigations, including Natural Bond Orbital (NBO) analysis, Time-Dependent Density Functional Theory (TD-DFT), and studies of intermolecular interactions, provide a comprehensive understanding of its behavior at the molecular level.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, bonding interactions, and the effects of electron delocalization within a molecule. faccts.deq-chem.com For this compound, NBO analysis elucidates the intricate interplay of its substituent groups—the amino (NH2), fluoro (F), and cyano (CN) groups—on the electronic landscape of the benzene (B151609) ring.

The interplay between the electron-donating amino group and the electron-withdrawing fluorine and cyano groups creates a "push-pull" electronic structure. NBO analysis quantifies these interactions by examining the stabilization energies associated with donor-acceptor orbital interactions. For instance, the interaction between the lone pair orbital of the nitrogen (nN) and the antibonding π* orbitals of the benzene ring (π*C=C) provides a measure of the amino group's electron-donating strength. Similarly, interactions involving the antibonding orbitals of the C-F and C-CN bonds highlight the electron-withdrawing nature of these substituents.

A detailed NBO analysis would typically involve the generation of a table summarizing the key donor-acceptor interactions and their corresponding stabilization energies (E(2)). This data provides a quantitative basis for understanding the electronic delocalization and hyperconjugative stability within this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for investigating the electronic excited states of molecules. rsc.orgmdpi.com It provides valuable insights into a molecule's photophysical properties, such as its absorption of light and subsequent electronic transitions.

Theoretical UV-Vis Absorption Spectra Prediction

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of its electronic transitions from the ground state to various excited states. researchgate.net For this compound, the predicted spectrum would show absorption bands corresponding to these transitions. The position (wavelength) and intensity (oscillator strength) of these bands are influenced by the molecule's electronic structure. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, cyano) groups is expected to lead to intramolecular charge transfer (ICT) characteristics in some of the excited states, which can significantly affect the absorption spectrum. Comparing the theoretically predicted spectrum with experimental data allows for the validation of the computational methodology and a deeper understanding of the electronic transitions.

A typical output from a TD-DFT calculation for UV-Vis prediction would include a table listing the calculated excitation energies, corresponding wavelengths, and oscillator strengths for the lowest-energy electronic transitions.

Analysis of Excited State Transitions and Photophysical Properties

Beyond predicting the absorption spectrum, TD-DFT allows for a detailed analysis of the nature of the electronic transitions. rsc.org This involves examining the molecular orbitals involved in each transition. For this compound, key transitions would likely involve the highest occupied molecular orbital (HOMO), which is expected to have significant contributions from the amino group and the benzene ring, and the lowest unoccupied molecular orbital (LUMO), which would likely be localized more on the benzonitrile (B105546) part of the molecule due to the electron-withdrawing nature of the cyano group.

The analysis of the molecular orbitals involved in the transitions can reveal the character of the excited states, such as whether they are localized excitations on a particular part of the molecule or involve charge transfer from the electron-rich amino group to the electron-deficient regions. This information is crucial for understanding the molecule's photophysical properties, including its fluorescence potential and photochemical reactivity. The energy gap between the HOMO and LUMO is also a key parameter that influences the electronic and optical properties of the molecule.

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods can be employed to model and analyze these forces, providing insights into the crystal packing of this compound.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. mdpi.combyu.edu It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and classified. For this compound, NCI analysis would reveal the presence of various interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that dictate how the molecules pack in a crystal lattice. The resulting visualization would show surfaces colored according to the strength and type of interaction, providing a clear picture of the intermolecular forces at play.

Hydrogen Bonding and π-Stacking Interaction Modeling

Hydrogen bonding and π-stacking are two of the most important non-covalent interactions that influence the structure of molecular crystals. nih.govias.ac.in In this compound, the amino group can act as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atom of the cyano group or the fluorine atoms of neighboring molecules. The aromatic rings can also interact through π-stacking, where the electron-rich π-systems of adjacent molecules align.

Computational modeling can be used to explore the geometries and energies of these interactions. By calculating the potential energy surface for different arrangements of two or more molecules, the most stable configurations can be identified. These calculations provide quantitative data on the strength of the hydrogen bonds and π-stacking interactions, which are essential for understanding and predicting the crystal structure of this compound.

Reactivity Profiles and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The presence of fluorine atoms on the aromatic ring, activated by the electron-withdrawing nitrile group, suggests a potential for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), proceeding through a stabilized Meisenheimer intermediate. The strong electron-donating amino group at the para-position, however, can counteract the activating effect of the nitrile group, potentially making the displacement of the ortho-fluorine atoms more challenging compared to benzonitriles lacking such a group.

While specific literature detailing the nucleophilic substitution of the fluorine atoms on 4-Amino-2,6-difluorobenzonitrile is not prevalent, the reactivity of related compounds provides insight. For instance, the synthesis of its isomer, 2-Amino-4,6-difluorobenzonitrile, can be achieved through the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849), demonstrating that a fluorine atom can be displaced by a nucleophile on a similar ring system.

Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary aromatic amino group is a versatile functional handle, acting as a nucleophile and being susceptible to a range of modifications.

Acylation and Alkylation: As a nucleophile, the amino group is expected to react with acylating agents (like acid chlorides or anhydrides) to form amides and with alkylating agents (like alkyl halides) to form secondary or tertiary amines. These reactions are fundamental in building more complex molecular architectures.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly valuable synthetic intermediates, capable of undergoing a variety of transformations, including Sandmeyer reactions (to introduce halides, cyano, or hydroxyl groups), azo coupling to form azo compounds, and deamination. While direct examples for this compound are not detailed in available literature, the diazotization of other anilines with electron-withdrawing groups is a well-established process.

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group is a robust and versatile functional group that can be converted into other important moieties, such as carboxylic acids and amines.

Hydrolysis: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Amino-2,6-difluorobenzoic acid. Further reaction, specifically through hydrolysis and subsequent decarboxylation, can be utilized to produce 3,5-difluoroaniline (B1215098) epo.org. The hydrolysis of the related isomer, 2-amino-4,6-difluorobenzonitrile, to 2-amino-4,6-difluorobenzoic acid has been documented using concentrated sulfuric acid, indicating that harsh acidic conditions can effectively promote this transformation ambeed.com.

Reduction: The nitrile group is readily reducible to a primary amine. In a documented synthetic route, this compound is used as a precursor to prepare 4-(aminomethyl)-2,6-difluoroaniline (B13137216) google.comgoogle.com. This transformation converts the benzonitrile (B105546) into a benzylamine (B48309) derivative, providing a different structural motif for further synthetic elaboration.

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| This compound | Reduction | 4-(Aminomethyl)-2,6-difluoroaniline | google.comgoogle.com |

| This compound | Hydrolysis & Decarboxylation | 3,5-Difluoroaniline | epo.org |

| 2-Amino-4,6-difluorobenzonitrile (Isomer) | Hydrolysis | 2-Amino-4,6-difluorobenzoic acid | ambeed.com |

Investigations into the Stability and Reactivity Profile under Varied Conditions

This compound is generally regarded as a stable chemical intermediate. Its stability is a key attribute for its application in multi-step syntheses.

Advanced Research Applications of 4 Amino 2,6 Difluorobenzonitrile Derivatives

Pharmaceutical and Medicinal Chemistry Research

The exploration of 4-Amino-2,6-difluorobenzonitrile and its derivatives has yielded promising results across several areas of pharmaceutical and medicinal chemistry research. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, making this compound a valuable starting material.

The this compound framework is a privileged scaffold in drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminoquinazoline core, which can be synthesized from this compound, is a well-established pharmacophore in the design of various kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others. Several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature this core structure. nih.gov The difluoro substitution pattern of this compound can offer advantages in terms of modulating the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

The introduction of fluorine into drug molecules is a common strategy to improve their pharmacological profiles. This compound is a key intermediate in the synthesis of various fluorinated heterocycles. taylorfrancis.com The amino and nitrile groups can participate in a variety of cyclization reactions to form fused ring systems that are common in biologically active compounds. The presence of the fluorine atoms on the benzonitrile (B105546) ring can influence the reactivity of these functional groups and can be strategically incorporated to enhance the properties of the final pharmaceutical product. taylorfrancis.com The synthesis of fluorinated heterocycles via multicomponent reactions often utilizes fluorinated building blocks like this compound to create complex molecular architectures in an efficient manner. taylorfrancis.com

Below is an interactive table summarizing some fluorinated pharmaceuticals and the potential role of this compound as a synthetic intermediate.

| Pharmaceutical Class | Example Drug | Potential Synthetic Role of this compound |

|---|---|---|

| Kinase Inhibitors | Gefitinib | Precursor to the 4-aminoquinazoline core |

| Antiviral Agents | Diarylpyrimidine NNRTIs | Starting material for the aminobenzonitrile fragment |

| Neuroprotective Agents | Tacrine Analogues | Key reactant in the Friedländer annulation |

Derivatives of this compound have been investigated for their potential as both anti-cancer and anti-inflammatory agents. Inflammation is closely linked to the development and progression of cancer, and compounds that can target both pathways are of significant interest. mdpi.com The 4-aminoquinazoline scaffold, accessible from this compound, is a key component of many EGFR inhibitors used in cancer therapy. nih.gov By inhibiting EGFR, these compounds can block signaling pathways that promote tumor growth and survival. nih.gov

Research into fluorinated benzofuran and dihydrobenzofuran derivatives has also shown promise for both anti-inflammatory and anticancer activities. mdpi.com These scaffolds can be synthesized from precursors related to this compound. The anti-inflammatory effects are often mediated by the inhibition of inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO). mdpi.com

The following table provides a summary of research findings on the anti-cancer and anti-inflammatory activities of related compounds.

| Compound Class | Biological Activity | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| 4-Aminoquinazoline Derivatives | Anti-cancer | EGFR Kinase Inhibition | nih.gov |

| Fluorinated Benzofuran Derivatives | Anti-inflammatory, Anti-cancer | Inhibition of IL-6, NO; Induction of apoptosis | mdpi.com |

| Imidazo[1,2-a]quinoxaline Analogues | Anti-cancer (Lung) | EGFR Inhibition | nih.gov |

Tacrine was one of the first drugs approved for the treatment of Alzheimer's disease, and while its use is now limited due to side effects, its core structure remains a valuable template for the design of new acetylcholinesterase (AChE) inhibitors. The Friedländer annulation is a key reaction in the synthesis of tacrine and its analogues, typically involving the reaction of an ortho-aminobenzonitrile with a cyclic ketone. nih.govplymouth.ac.uk this compound can be utilized in this reaction to produce novel, fluorinated tacrine derivatives. nih.gov The fluorine atoms can potentially improve the pharmacokinetic properties and binding affinity of these new compounds for AChE. The synthesis of tacrine-indole hybrids has also been explored as a strategy to develop multi-target-directed ligands for Alzheimer's disease. nih.gov

Diarylpyrimidine (DAPY) derivatives are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. nih.gov The synthesis of these compounds often involves the coupling of a substituted pyrimidine with an aminobenzonitrile derivative. nih.govgoogle.com this compound can serve as a key building block for the aminobenzonitrile portion of these molecules. The difluoro substitutions can enhance the binding of the inhibitor to the NNRTI binding pocket of the reverse transcriptase enzyme and improve its resistance profile against common mutations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand the interactions between a potential drug molecule and its biological target at the molecular level. nih.gov In the context of derivatives of this compound, molecular docking studies have been employed to elucidate their binding modes with various enzymes, such as EGFR kinase and HIV-1 reverse transcriptase. nih.govnih.gov These studies help in understanding the structure-activity relationships (SAR) and in the rational design of more potent and selective inhibitors. For example, docking studies of imidazo[1,2-a]quinoxaline derivatives with EGFR have shown that specific substitutions on the scaffold can lead to improved binding affinity and inhibitory activity. nih.gov

Materials Science and Engineering Research

In the realm of materials science and engineering, the structural attributes of this compound derivatives are exploited to construct materials with superior performance and novel functionalities. The presence of fluorine atoms is particularly significant, as it imparts properties such as high thermal stability, chemical resistance, and unique electronic characteristics.

Development of Advanced Polymers and Coatings

The incorporation of fluorinated monomers like this compound into polymer backbones is a key strategy for developing high-performance polymers and coatings. Fluoropolymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. While direct research on polymers synthesized from this compound is emerging, the broader class of fluorinated aromatic polymers, such as polyimides, provides a strong indication of their potential.

The amino group on the this compound molecule allows it to be used as a diamine monomer in the synthesis of polyimides. These polyimides are expected to exhibit enhanced properties due to the presence of the fluorine atoms. For instance, fluorinated polyimides typically show lower dielectric constants, reduced moisture absorption, and improved optical transparency compared to their non-fluorinated counterparts. These characteristics make them highly desirable for applications in microelectronics, aerospace, and as advanced coatings for harsh environments.

Table 1: Comparison of Properties of Standard and Fluorinated Aromatic Polymers

| Property | Standard Aromatic Polymer (e.g., Kapton®) | Fluorinated Aromatic Polymer |

|---|---|---|

| Thermal Stability | High | Very High |

| Chemical Resistance | Good | Excellent |

| Dielectric Constant | ~3.4 | <3.0 |

| Moisture Absorption | 1-3% | <1% |

| Optical Transparency | Yellowish, lower transparency | Colorless, high transparency |

This table provides a generalized comparison. Actual values can vary based on the specific monomer composition and polymer structure.

Design of Functional Materials with Tailored Properties

The design of functional materials with precisely controlled properties is a major goal in materials science. The this compound scaffold offers multiple avenues for tailoring material properties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further reaction sites for building complex architectures. The fluorine atoms influence the electronic properties of the benzene (B151609) ring, enhancing its electron-accepting nature.

This ability to be chemically modified allows for the creation of materials with tailored properties such as:

Low Surface Energy Coatings: The presence of fluorine atoms can lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces.

Gas Separation Membranes: The rigidity and intermolecular interactions of polymers derived from this compound can be tuned to create membranes with specific gas permeability and selectivity.

Materials for Electronic Applications: The low dielectric constant and high thermal stability of polymers derived from this compound make them potential candidates for use as insulators and substrates in electronic devices.

Investigation into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical communications, data storage, and laser applications. The development of organic NLO materials is an active area of research, as they can exhibit large NLO responses and are synthetically versatile. A key design principle for second-order NLO molecules is the combination of a strong electron donor and a strong electron acceptor group connected by a π-conjugated system.

The this compound structure contains a strong electron-donating amino group and an electron-withdrawing nitrile group. The fluorine atoms further enhance the electron-accepting character of the aromatic ring. This inherent donor-acceptor structure makes its derivatives promising candidates for NLO materials. Research in this area focuses on extending the π-conjugation of these molecules, for example, by incorporating them into larger conjugated systems like azobenzene derivatives, to enhance their NLO properties.

Table 2: Second-Order NLO Properties of a Representative Organic Chromophore

| Compound | Solvent | λmax (nm) | β (10⁻³⁰ esu) |

|---|

This table shows the properties of a well-known NLO organic molecule for comparison. β represents the first hyperpolarizability, a measure of the second-order NLO response.

Applications in Ferroelectric Devices and Biofriendly Ferroelectrics

Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, are essential components in a variety of electronic devices, including sensors, actuators, and memory devices. Recently, there has been growing interest in developing organic and biofriendly ferroelectric materials.

Research has shown that fluorinated azobenzene derivatives can exhibit ferroelectric properties. For example, 2-amino-2′,4,4′,6,6′-pentafluoroazobenzene has been identified as a single-component organic ferroelectric. This discovery opens up the possibility of designing new ferroelectric materials based on fluorinated aromatic compounds. Derivatives of this compound, particularly those that can be converted into azobenzene structures, are therefore of significant interest for the development of novel ferroelectric and potentially biofriendly ferroelectric devices. The introduction of fluorine atoms can enhance the thermal stability and influence the molecular packing, which are critical factors for achieving robust ferroelectric behavior. Furthermore, the development of ferroelectric liquid crystals is an active area, and fluorinated compounds are known to be valuable components in liquid crystal mixtures, suggesting another potential application for derivatives of this compound. banglajol.info

Synthesis of Photoresponsive Main-Chain Oligomers

Photoresponsive materials, which change their properties upon exposure to light, are of great interest for applications such as optical switching, data storage, and smart materials. Azobenzene and its derivatives are well-known photochromic molecules that can undergo reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths.

Research on the synthesis of photoresponsive main-chain oligomers has utilized a close isomer, 4-amino-3,5-difluorobenzonitrile (B171853), as a precursor to create fluorinated azobenzene moieties. These fluorinated azobenzenes are then incorporated into polymer chains. The presence of fluorine atoms in the ortho position to the azo group has been shown to significantly increase the thermal stability of the cis isomer, which is a crucial property for many applications. This research provides a strong precedent for the use of this compound in the synthesis of novel photoresponsive oligomers and polymers with potentially enhanced properties.

Agrochemical Research and Development

The discovery and development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort. Fluorinated compounds play a significant role in modern agrochemicals, as the incorporation of fluorine can lead to enhanced biological activity, metabolic stability, and bioavailability.

Derivatives of 2,6-difluorobenzonitrile (B137791) are known to be important intermediates in the synthesis of certain pesticides. For instance, compounds containing the 2,6-difluorobenzoyl moiety are found in a class of insecticides that act as insect growth regulators. While direct and extensive research on the agrochemical applications of this compound is not widely published, its structural similarity to known agrochemical precursors suggests its potential as a valuable building block in this field. The amino group provides a reactive handle for the synthesis of a wide range of derivatives that can be screened for herbicidal, insecticidal, or fungicidal activity. Research in this area would involve the synthesis of libraries of compounds derived from this compound and their subsequent biological evaluation.

Intermediates for Herbicides and Pesticides

One of the notable applications of fluorinated benzonitriles is in the creation of complex heterocyclic structures that form the core of many modern agrochemicals. For instance, the general class of benzonitriles is instrumental in synthesizing compounds that exhibit high herbicidal activity. Research into benzonitrile derivatives has shown that substitutions at the 2 and 6 positions with halogens, such as fluorine, can lead to potent herbicidal effects. These intermediates are crucial for developing crop protection products. google.com

While direct synthesis pathways for commercial herbicides and pesticides starting from this compound are proprietary and often detailed in patent literature, the structural motifs present in this compound are found in various patented agrochemical compositions. The amino group can be readily diazotized and replaced, or modified to introduce different functionalities, while the nitrile group can be hydrolyzed or reduced to generate amides, carboxylic acids, or amines, further expanding the molecular diversity achievable from this starting material.

The following table outlines the potential transformations of this compound and the resulting chemical classes relevant to agrochemical synthesis.

| Starting Material | Reaction Type | Resulting Functional Group | Potential Agrochemical Class |

| This compound | Diazotization and Substitution | -OH, -Cl, -Br, -F | Phenyl ether herbicides, Halogenated aromatic pesticides |

| N-Alkylation / N-Acylation | Substituted Amine / Amide | Phenylamide fungicides, Carboxamide herbicides | |

| Nitrile Hydrolysis | Carboxylic Acid / Amide | Benzoic acid herbicides, Benzamide insecticides | |

| Nitrile Reduction | Primary Amine | Amine-based fungicides and herbicides |

This table represents plausible synthetic routes based on the known reactivity of the functional groups in this compound and their relevance to the synthesis of various classes of agrochemicals.

Enhancement of Effectiveness and Selectivity in Agrochemical Formulations

The incorporation of the 2,6-difluorobenzonitrile moiety into agrochemical molecules can significantly influence their biological activity, leading to enhanced effectiveness and improved selectivity. Selectivity is a critical attribute for herbicides, ensuring that the target weeds are controlled without causing harm to the desired crops.

The fluorine atoms on the benzene ring play a crucial role in modulating the electronic properties and lipophilicity of the molecule. This can lead to:

Increased Potency: The strong electron-withdrawing nature of fluorine can enhance the binding affinity of the herbicide or pesticide to its target site in the pest or weed.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation by metabolic pathways in both target and non-target organisms. This increased stability can prolong the active life of the agrochemical, leading to better performance at lower application rates.

Enhanced Selectivity: The specific substitution pattern of the difluoroamino-benzonitrile derivative can be tailored to achieve differential activity between crops and weeds. This is often due to differences in the metabolic pathways between the crop and the target weed, where the crop plant can detoxify the compound more effectively.

Research on various classes of herbicides has demonstrated that the presence and position of halogen substituents are critical for their selective action. For instance, in the development of photosystem II inhibitors, the specific chemical structure of the active ingredient determines its efficacy and selectivity across different plant species. rsc.org While specific data on derivatives of this compound is not publicly available, the principles of fluorine-enhanced selectivity are well-established in the field of agrochemical design.

The following table summarizes the potential contributions of the this compound scaffold to the properties of a final agrochemical product.

| Structural Feature | Property Influenced | Impact on Agrochemical Performance |

| 2,6-Difluoro substitution | Electronic properties, Lipophilicity | Enhanced binding to target enzymes, Improved membrane penetration |

| Metabolic stability | Increased persistence and efficacy, Lower application rates required | |

| Amino group | Site for further chemical modification | Allows for the introduction of functionalities to fine-tune selectivity and systemic properties |

| Nitrile group | Versatile chemical handle | Can be converted to other functional groups to optimize biological activity and formulation properties |

This table illustrates the theoretical benefits of incorporating the this compound moiety into agrochemical design based on established principles of medicinal and agricultural chemistry.

Crystallographic Analysis and Solid State Structural Studies

Single-Crystal X-ray Diffraction Studies of 4-Amino-2,6-difluorobenzonitrile and its Derivatives

A detailed crystallographic investigation has been successfully performed on a key derivative, 4-amino-3,5-difluorobenzonitrile (B171853). iucr.orgiucr.org The single-crystal X-ray diffraction data for this compound offers a foundational understanding of how the interplay between the amino, cyano, and fluorine substituents influences the molecular geometry and crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄F₂N₂ |

| Formula Weight | 154.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.458(2) |

| b (Å) | 12.541(4) |

| c (Å) | 7.590(2) |

| β (°) | 111.45(3) |

| Volume (ų) | 660.9(3) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of 4-amino-3,5-difluorobenzonitrile is primarily stabilized by a network of hydrogen bonds and other short contacts, which dictate the packing of the molecules in the crystal lattice. iucr.orgresearchgate.net

In the crystal structure of 4-amino-3,5-difluorobenzonitrile, the most prominent intermolecular interaction is the hydrogen bond formed between the amino group of one molecule and the nitrogen atom of the cyano group of an adjacent molecule (N—H···N). iucr.orgresearchgate.net This interaction links the molecules into chains, forming a robust and directional network.

Additionally, the presence of highly electronegative fluorine atoms leads to the observation of short intramolecular contacts of the N—H···F type. iucr.orgresearchgate.net While these are intramolecular, they play a role in stabilizing the planar conformation of the molecule. In derivatives where other functional groups like esters are present, N—H···O hydrogen bonds also become a significant structure-directing interaction. iucr.orgresearchgate.net

In many aromatic systems, π-stacking interactions are a key feature of the solid-state structure. However, in the case of 4-amino-3,5-difluorobenzonitrile, the crystal packing is dominated by the strong N—H···N hydrogen bonding network, and significant π-stacking interactions are not the primary packing motif. iucr.orgresearchgate.net

Conformational Analysis in the Crystalline State

The geometry of the 4-amino-3,5-difluorobenzonitrile molecule in the crystalline state reveals interesting electronic and steric effects.

The presence of the electron-donating amino group at the 4-position and the electron-withdrawing cyano group at the 1-position induces a degree of quinoid character in the phenyl ring. iucr.orgiucr.org This is evidenced by a pattern of bond length alternation within the ring, with the C2-C3 and C5-C6 bonds being slightly shorter than the C1-C2, C3-C4, C4-C5, and C6-C1 bonds.

Furthermore, the fluorine substituents at the 3 and 5 (ortho to the amino group) positions cause significant distortion of the bond angles within the phenyl ring. iucr.orgiucr.org The angles adjacent to the fluorine atoms are compressed, while the angles at the carbon atoms bearing the fluorine substituents are expanded. This is a direct consequence of the high electronegativity and steric demand of the fluorine atoms. iucr.orgiucr.org

| Bond | Angle (°) |

|---|---|

| C6–C5–C4 | 114.5(1) |

| C7–C6–C5 | 124.4(1) |

| C5–C4–C3 | 124.2(1) |

Pyramidal Character of the Amino Nitrogen Atom

Due to the lack of published crystallographic data for this compound, a definitive, experimentally-backed analysis of the pyramidal character of its amino nitrogen atom cannot be provided. The geometry of the amino group in solid-state structures is crucial for understanding its electronic properties and hydrogen-bonding capabilities. This geometry is typically defined by the sum of the angles around the nitrogen atom and its displacement from the plane of the atoms to which it is bonded.

Without a solved crystal structure, key parameters that would describe the pyramidalization of the amino nitrogen, such as the H-N-H bond angle and the C-N bond length, as well as the torsion angle describing the amino group's orientation relative to the benzene (B151609) ring, remain undetermined for this compound.

Theoretical calculations could offer predictions on the geometry of the amino group; however, without experimental crystallographic data for validation, such computational models remain speculative. The electronic effects of the two fluorine atoms positioned ortho to the amino group, combined with the electron-withdrawing nature of the nitrile group para to it, would be expected to influence the planarity of the amino group. In many substituted anilines, a certain degree of pyramidal character is observed, and this is a result of the balance between the delocalization of the nitrogen lone pair into the aromatic system (favoring planarity) and the inherent sp³ hybridization of the nitrogen atom (favoring a pyramidal geometry).

Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to elucidate the precise solid-state conformation and the pyramidal character of the amino nitrogen atom in this molecule.

Structure Activity Relationships Sar and Structure Property Relationships Spr of Derivatives

Systematic Substitution Effects on Biological Activity

The biological activity of derivatives of 4-Amino-2,6-difluorobenzonitrile is profoundly influenced by the nature and position of substituents. While specific, comprehensive studies on this exact scaffold are limited, general principles from related series of compounds, such as kinase inhibitors and other enzyme modulators, provide valuable insights.

Systematic modifications typically involve substitutions at the amino group (R¹) or on the aromatic ring itself. The introduction of various functionalities can modulate factors like binding affinity, selectivity, and pharmacokinetic properties. For instance, in many kinase inhibitor scaffolds, the amino group serves as a crucial hydrogen bond donor, and its substitution with larger, non-polar groups can lead to a loss of activity. Conversely, the addition of specific solubilizing groups or moieties that can form additional favorable interactions with a target protein can enhance biological efficacy.

A hypothetical systematic substitution on the this compound scaffold and its potential impact on biological activity, based on general medicinal chemistry principles, is presented below.

| Substituent Position | Substituent Type | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| Amino Group (R¹) | Small alkyl groups | May decrease activity if H-bonding is critical | Steric hindrance and loss of a hydrogen bond donor |

| Amino Group (R¹) | Aromatic rings | Can enhance activity through π-π stacking interactions | Provides additional binding contacts with the target |

| Aromatic Ring (e.g., at C-3 or C-5) | Electron-donating groups (e.g., -OCH₃) | May alter the electronic profile and metabolic stability | Influences the overall electron density of the ring system |

| Aromatic Ring (e.g., at C-3 or C-5) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Can increase binding affinity through halogen bonding or other interactions | Modifies electrostatic potential and can introduce new binding motifs |

Impact of Fluorine Positioning on Molecular Properties and Reactivity

The presence and positioning of fluorine atoms are critical determinants of the molecular properties and reactivity of benzonitrile (B105546) derivatives. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly alter the acidity/basicity of nearby functional groups and influence the molecule's lipophilicity and metabolic stability.

The two fluorine atoms at the 2- and 6-positions of this compound have a profound impact. They flank the nitrile group, influencing its electrophilicity, and are ortho to the amino group, affecting its basicity (pKa). The replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

The positioning of fluorine also affects the molecule's conformation and its ability to participate in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for target binding. Studies on related fluorinated aromatic compounds have shown that the position of fluorine substitution can have a dramatic effect on lipophilicity (logP). nih.govbrighton.ac.uk For instance, ortho-substituted compounds may exhibit different lipophilicity profiles compared to their meta- or para-isomers due to intramolecular interactions. nih.govbrighton.ac.uk

| Property | Impact of 2,6-Difluoro Substitution | Underlying Mechanism |

|---|---|---|

| Basicity of Amino Group | Decreased | Strong electron-withdrawing inductive effect of ortho-fluorine atoms |

| Lipophilicity (logP) | Increased compared to non-fluorinated analog | Fluorine is more lipophilic than hydrogen |

| Metabolic Stability | Generally increased | C-F bond is stronger than C-H bond, blocking sites of metabolism |

| Reactivity of Nitrile Group | Modified electrophilicity | Inductive effects of adjacent fluorine atoms |

Correlations between Structural Features and Spectroscopic Signatures

The structural features of this compound and its derivatives are directly reflected in their spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These analytical techniques are indispensable for structure elucidation and for understanding the electronic environment of the molecule.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents. The electron-donating amino group will cause an upfield shift (lower ppm) for the ortho and para carbons relative to benzene (B151609), while the electron-withdrawing nitrile and fluorine groups will cause a downfield shift (higher ppm). The chemical shift of the carbon atom in the nitrile group (C≡N) is also influenced by the substituents on the ring. epa.gov

¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds. The chemical shift of the fluorine atoms in this compound is sensitive to the electronic nature of the other substituents on the ring. Any modification to the molecule, even at a distant site, can often be detected by a change in the ¹⁹F NMR signal.

| Spectroscopic Technique | Structural Feature | Observed Correlation |

|---|---|---|

| ¹³C NMR | Substitution on the aromatic ring | Chemical shifts of ring carbons are modulated by the electron-donating/withdrawing nature of the substituent. epa.govmdpi.com |

| ¹⁹F NMR | Changes in the electronic environment | Fluorine chemical shifts are highly sensitive to the nature and position of other substituents. |

| IR Spectroscopy | N-H bonds of the amino group | Stretching frequency is affected by hydrogen bonding and the electronic character of the ring. |

| IR Spectroscopy | C≡N bond of the nitrile group | Stretching frequency changes with the electronic effects of the substituents on the ring. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to an observed activity or property.

For derivatives of this compound, QSAR models could be developed to predict their potency as, for example, enzyme inhibitors. nih.gov Descriptors used in such models might include electronic parameters (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). A successful QSAR model can be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent analogs and accelerating the drug discovery process.

Similarly, QSPR models can be developed to predict various physicochemical properties of this compound derivatives, such as solubility, melting point, or chromatographic retention times. nih.gov These models are valuable for anticipating the behavior of new compounds and for optimizing their properties for specific applications. While specific QSAR/QSPR studies on this compound are not widely reported, the principles have been successfully applied to a vast range of aromatic and fluorinated compounds. nih.govnih.gov

| Model Type | Predicted Endpoint | Commonly Used Molecular Descriptors | Potential Application |

|---|---|---|---|

| QSAR | Biological Activity (e.g., IC₅₀) | Topological, electronic, steric, and hydrophobic descriptors | Guiding the design of more potent bioactive compounds |

| QSPR | Physicochemical Properties (e.g., solubility, logP) | Constitutional, geometric, and quantum-chemical descriptors | Predicting the developability of new chemical entities |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Sustainable Production

The growing demand for complex chemical intermediates necessitates the development of environmentally benign and efficient manufacturing processes. Future research into the synthesis of 4-Amino-2,6-difluorobenzonitrile should prioritize sustainability. Key strategies could include biocatalysis and the adoption of green chemistry principles.

Biocatalytic methods, such as the use of nitrile hydratases, present a promising alternative to traditional chemical hydrolysis. researchgate.net Research has demonstrated the efficient production of 2,6-difluorobenzamide (B103285) from 2,6-difluorobenzonitrile (B137791) using recombinant E. coli, a process that operates under mild conditions and minimizes by-product formation. researchgate.net Adapting such enzymatic systems could pave the way for a green synthesis of this compound derivatives. Furthermore, general principles of sustainable amino acid production, which involve systems biology, metabolic engineering, and the use of renewable feedstocks, could inspire novel fermentation-based pathways. nih.gov

| Sustainable Strategy | Description | Potential Advantage | Relevant Research Area |

| Biocatalysis | Use of enzymes like nitrile hydratases or transaminases to perform key synthetic steps. | High selectivity, mild reaction conditions (aqueous media, ambient temperature/pressure), reduced waste. | Enzymatic conversion of a precursor nitrile or amination of a ketone/aldehyde precursor. |

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents. | Reduced environmental impact, improved worker safety, potential for easier product separation. | Performing nitrilations or aminations in aqueous systems or ionic liquids. |

| Catalytic Hydrogenation | Using catalysts like palladium on carbon for reduction steps, such as converting a nitro group to an amine. | High efficiency, atom economy, avoids stoichiometric use of reducing agents like iron powder. | Reduction of a 2,6-difluoro-4-nitrobenzonitrile precursor. chemicalbook.com |

| Flow Chemistry | Conducting reactions in continuous flow reactors instead of large batch vessels. | Enhanced safety, better process control, easier scalability, potential for higher yields. | Optimization of multi-step syntheses to improve throughput and consistency. |

Exploring these pathways could lead to more economical and ecologically responsible production of this compound, making it more accessible for large-scale applications.

Development of Advanced Catalytic Systems for Derivatization

The functionalization of the this compound core is key to creating novel molecules. Advanced catalytic systems offer precise control over chemical transformations, enabling the synthesis of a diverse library of derivatives. Palladium-catalyzed C–H activation, in particular, has emerged as a powerful tool for modifying complex molecules like amino acids and peptides. rsc.org

Applying these cutting-edge catalytic methods to this compound could allow for site-selective arylation, alkylation, and alkenylation, among other transformations. rsc.org The development of catalysts tailored to the specific electronic properties of this fluorinated ring system would be a significant step forward. This would enable the derivatization of the aromatic ring itself, complementing reactions at the existing amino and nitrile functional groups.

| Catalytic System | Transformation | Potential Application |

| Palladium Catalysis | C–H Activation/Functionalization | Direct arylation, alkylation, or alkenylation of the benzonitrile (B105546) ring to introduce new substituents. rsc.org |

| Copper Catalysis | Chan-Lam Coupling | N-Arylation of the amino group to form diarylamine structures. |

| Rhodium/Iridium Catalysis | Directed C-H Borylation | Introduction of a boronic ester group, which can be further functionalized through Suzuki coupling. |

| Gold Catalysis | Hydroamination/Cyclization | Activation of the nitrile group or a tethered alkyne for intramolecular cyclization reactions. |

Such advanced catalytic approaches would dramatically expand the chemical space accessible from this starting material, facilitating the rapid development of new compounds for screening in materials science and medicinal chemistry.

Investigation of Emerging Applications in Functional Materials

Fluorinated organic compounds are highly sought after in materials science for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. The related compound, 4-Amino-2,5-difluorobenzonitrile, is already used in the creation of advanced polymers and coatings with enhanced durability. chemimpex.com This suggests a strong potential for this compound as a monomer or precursor for high-performance functional materials.